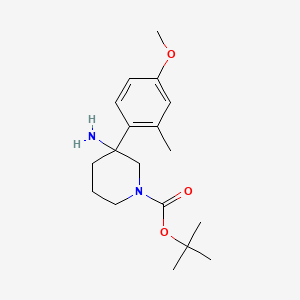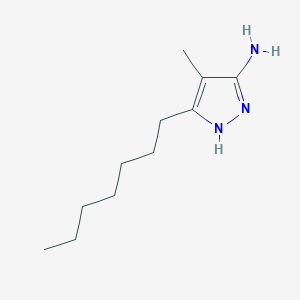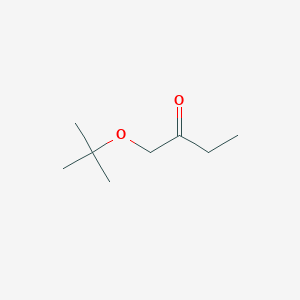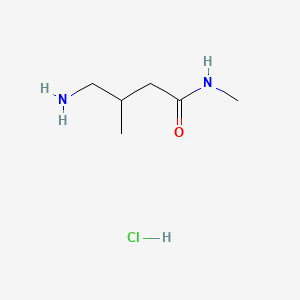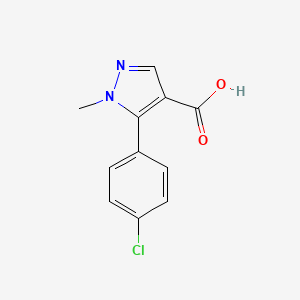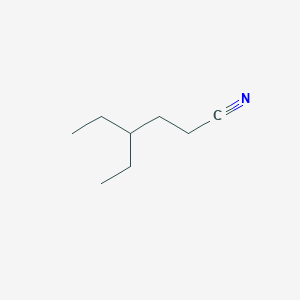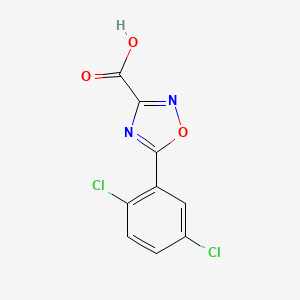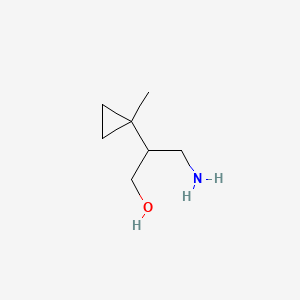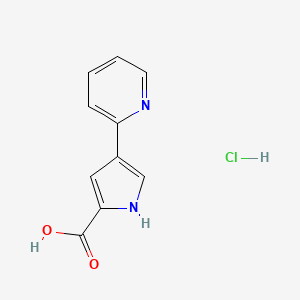
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a bromomethyl group, a methoxypropoxy group, and a methyl group attached to a cyclohexane ring. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Bromomethylation: The bromomethyl group can be introduced by reacting the cyclohexane derivative with bromomethane in the presence of a base.
Methoxypropoxylation: The methoxypropoxy group can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxypropoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Methylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane depends on its specific application:
Chemical Reactions: Acts as a substrate in nucleophilic substitution, oxidation, and reduction reactions.
Biological Systems: May interact with enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Lacks the methoxypropoxy group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and chemical properties.
Propriétés
Formule moléculaire |
C12H23BrO2 |
|---|---|
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-11-4-6-12(10-13,7-5-11)15-9-3-8-14-2/h11H,3-10H2,1-2H3 |
Clé InChI |
YLXUDJQJIXLUFH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CBr)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)

